molecular formula C10H9NO4S B1644318 5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid CAS No. 923710-57-0

5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid

Cat. No.: B1644318
CAS No.: 923710-57-0
M. Wt: 239.25 g/mol
InChI Key: QKPNHNBCKNWOFO-UHFFFAOYSA-N
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Description

5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H9NO4S and a molecular weight of 239.25 g/mol This compound is characterized by the presence of an oxazole ring fused with a thiophene ring, and an ethoxy group attached to the oxazole ring

Preparation Methods

The synthesis of 5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid typically involves the reaction of 2-thiophenecarboxylic acid with ethyl chloroformate to form an ethyl ester intermediate. This intermediate is then reacted with hydroxylamine to form the oxazole ring. The final product is obtained by hydrolysis of the ester to yield the carboxylic acid .

Chemical Reactions Analysis

5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the oxazole ring.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid include other oxazole and thiophene derivatives. Some examples are:

Properties

IUPAC Name

5-ethoxy-2-thiophen-2-yl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-2-14-10-7(9(12)13)11-8(15-10)6-4-3-5-16-6/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPNHNBCKNWOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923710-57-0
Record name 5-ethoxy-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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